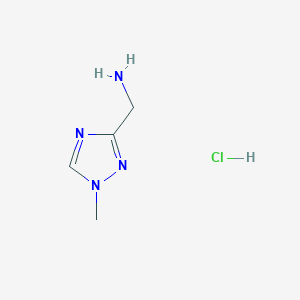

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAPKYZAZDKQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215871-44-6 | |

| Record name | (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analogs of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Hydrochloride: Synthesis, Characterization, and Structure-Activity Relationship as Histamine H4 Receptor Agonists

Abstract

This technical guide provides a comprehensive overview of the synthesis, pharmacological characterization, and structure-activity relationships (SAR) of structural analogs based on the (1-methyl-1H-1,2,4-triazol-3-yl)methanamine core. This scaffold is a key pharmacophore for potent and selective histamine H4 receptor (H4R) agonists. The H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin and is a promising therapeutic target for a range of inflammatory and immune disorders.[1] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel modulators of the histamine H4 receptor. We will delve into the causal reasoning behind synthetic strategies, provide detailed, field-tested protocols for pharmacological evaluation, and explore the nuanced molecular interactions that govern the potency and selectivity of these compounds.

The (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Scaffold: A Privileged Motif for H4 Receptor Agonism

The 1,2,4-triazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds.[2] In the context of histamine receptor ligands, the (1-methyl-1H-1,2,4-triazol-3-yl)methanamine core serves as a bioisostere of the imidazole ring of histamine, the endogenous ligand for all four histamine receptor subtypes.[3] The strategic placement of the methyl group on the triazole ring and the aminomethyl side chain are critical for conferring selectivity towards the H4 receptor.

The significance of this scaffold lies in its ability to mimic the key interactions of histamine at the H4 receptor while potentially offering improved pharmacokinetic properties and reduced off-target effects. The primary amino group of the ethylamine portion of histamine forms a crucial salt bridge with the highly conserved Asp94 (Asp3.32) in the transmembrane domain 3 (TM3) of the H4 receptor.[4] Analogs of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine are designed to replicate this fundamental interaction.

Synthetic Strategies for (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Analogs

The synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine and its analogs can be approached through several established routes for constructing the 1,2,4-triazole ring. The choice of a specific synthetic pathway is often dictated by the availability of starting materials and the desired substitution pattern on the triazole core and the aminomethyl side chain.

A common and effective strategy involves the cyclization of an appropriate amidrazone precursor, which can be derived from the reaction of a nitrile with a hydrazine. Subsequent methylation of the triazole ring and deprotection of the amine functionality yields the target compound.

Below is a generalized, logical workflow for the synthesis of the core scaffold.

Exemplary Protocol: Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Hydrochloride

This protocol is a representative, multi-step synthesis that can be adapted for the preparation of various analogs.

Step 1: Synthesis of 3-Amino-1,2,4-triazole

-

Rationale: This initial step constructs the core heterocyclic ring. The reaction of aminoguanidine bicarbonate with formic acid is a well-established and efficient method for the synthesis of 3-amino-1,2,4-triazole.[2]

-

Procedure:

-

To a round-bottom flask, add aminoguanidine bicarbonate (1.0 eq).

-

Carefully add formic acid (1.05 eq) to the flask. The mixture will foam as carbon dioxide is evolved.

-

Heat the mixture cautiously with stirring until the effervescence ceases and a clear solution is formed.

-

Continue heating the solution at 120 °C for 5 hours.

-

Cool the reaction mixture and add ethanol to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Evaporate the ethanol to obtain the crude 3-amino-1,2,4-triazole. The product can be further purified by recrystallization from ethanol.

-

Step 2: Sandmeyer-type Reaction to introduce the aminomethyl group (Conceptual)

-

Rationale: While not a direct synthesis of the target, a conceptual approach to introduce the aminomethyl group involves modification of a precursor like 3-amino-1,2,4-triazole. A Sandmeyer-type reaction could be envisioned to replace the amino group with a cyano group, followed by reduction. However, a more direct approach starting with a protected aminoacetonitrile is often more efficient.

Alternative Step 1 & 2: Direct Synthesis of 3-(Aminomethyl)-1H-1,2,4-triazole

-

Rationale: A more direct route involves the cyclization of an amidrazone derived from a protected aminoacetonitrile. This avoids the potentially harsh conditions of a Sandmeyer reaction.

-

Procedure:

-

React Boc-aminoacetonitrile with hydrazine hydrate to form the corresponding Boc-protected aminoacetamidrazone.

-

Cyclize the amidrazone with an orthoformate, such as triethyl orthoformate, under acidic conditions to form the 1,2,4-triazole ring.

-

Deprotect the Boc group using a strong acid like trifluoroacetic acid (TFA) to yield 3-(aminomethyl)-1H-1,2,4-triazole.

-

Step 3: N-Methylation of 3-(Aminomethyl)-1H-1,2,4-triazole

-

Rationale: The introduction of the methyl group at the N1 position is crucial for H4 receptor selectivity. This is typically achieved through a standard alkylation reaction. The regioselectivity of the methylation can be influenced by the reaction conditions and the protecting groups used.

-

Procedure:

-

Dissolve 3-(aminomethyl)-1H-1,2,4-triazole (with a protected amine, e.g., Boc) in a suitable aprotic solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate or sodium hydride, to deprotonate the triazole ring.

-

Add methyl iodide (1.0-1.2 eq) dropwise at room temperature and stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

Deprotect the amine to yield (1-methyl-1H-1,2,4-triazol-3-yl)methanamine.

-

Step 4: Hydrochloride Salt Formation

-

Rationale: The hydrochloride salt form of the amine is often preferred for its improved stability and solubility in aqueous media, which is advantageous for biological testing.

-

Procedure:

-

Dissolve the free base of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine in a suitable solvent like methanol or diethyl ether.

-

Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Pharmacological Characterization of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Analogs

The pharmacological evaluation of these analogs is centered on determining their affinity and functional activity at the histamine H4 receptor. A comprehensive characterization typically involves a combination of in vitro assays using cell lines recombinantly expressing the H4 receptor.

Histamine H4 Receptor Binding Assay

-

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the H4 receptor. It provides a quantitative measure of the compound's binding affinity (Ki).

-

Protocol:

-

Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human histamine H4 receptor.

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]-histamine or a specific H4R radiolabeled antagonist), and varying concentrations of the test compound.

-

Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium to be reached.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the H4 receptor.

-

Principle: The H4 receptor is a Gi/o protein-coupled receptor.[5] Agonist binding promotes the exchange of GDP for GTP on the α-subunit of the G-protein. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein upon receptor activation.[6]

-

Protocol:

-

Prepare cell membranes from H4 receptor-expressing cells as described for the binding assay.

-

Pre-incubate the membranes with the test compound and GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for [³⁵S]GTPγS binding.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the bound radioactivity.

-

-

Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve.

-

Determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect) of the compound.

-

-

Principle: Activation of the H4 receptor can lead to an increase in intracellular calcium concentration ([Ca²⁺]i), often through the Gαi/o-PLC-IP₃ pathway.[7][8] This assay utilizes a calcium-sensitive fluorescent dye to measure changes in [Ca²⁺]i upon agonist stimulation.

-

Protocol:

-

Seed H4 receptor-expressing cells (e.g., HEK293/H4R/Gα16) into a 96-well plate.[5]

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Add varying concentrations of the test compound to the wells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity as a measure of the increase in [Ca²⁺]i.

-

Generate dose-response curves and determine the EC50 values.

-

-

Principle: The H4 receptor is known to mediate the migration of immune cells, such as mast cells.[7] This assay assesses the ability of a compound to induce the directed movement of mast cells.

-

Protocol:

-

Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.

-

Place a solution containing the test compound in the lower chamber.

-

Add a suspension of mast cells (e.g., bone marrow-derived mast cells) to the upper chamber.

-

Incubate the plate to allow for cell migration through the membrane towards the chemoattractant.

-

Stain and count the cells that have migrated to the lower side of the membrane.

-

-

Data Analysis:

-

Quantify the number of migrated cells for each concentration of the test compound.

-

Generate a dose-response curve to determine the chemotactic potency (EC50).

-

Structure-Activity Relationships (SAR) of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Analogs

The exploration of SAR for this class of compounds is crucial for optimizing their potency, selectivity, and drug-like properties. The following sections outline key structural modifications and their impact on H4 receptor activity.

The Importance of the 1-Methyl Group

The methylation at the N1 position of the 1,2,4-triazole ring is a critical determinant of H4 receptor selectivity over the other histamine receptor subtypes, particularly the H3 receptor. The H4 and H3 receptors share a significant degree of homology, making the design of selective ligands challenging.[4] The 1-methyl group likely engages in specific interactions within a sub-pocket of the H4 receptor binding site that are not favorable in the H3 receptor, thus conferring selectivity.

Modifications of the Aminomethyl Side Chain

The aminomethyl side chain is the primary pharmacophoric element responsible for the key interaction with Asp94 (3.32) in the H4 receptor.[4]

-

Length of the side chain: Elongation or shortening of the linker between the triazole ring and the primary amine can significantly impact potency. A two-atom linker, as seen in histamine, is often optimal.

-

Substitution on the amine: N-alkylation of the primary amine can be tolerated to some extent, but bulky substituents are generally detrimental to activity. N-methylation can sometimes lead to an increase in potency.

-

Basicity of the amine: The pKa of the amine is crucial for the ionic interaction with Asp94. Modifications that significantly alter the basicity will likely affect binding affinity.

Substitution on the Triazole Ring

Introducing substituents at other positions of the 1,2,4-triazole ring can modulate the electronic properties and steric profile of the molecule, influencing both potency and selectivity.

-

Position 5: Substitution at the 5-position can be explored to probe for additional interactions within the receptor binding pocket. Small, lipophilic groups may be well-tolerated.

Quantitative SAR Data

The following table presents hypothetical data for a series of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine analogs to illustrate the principles of SAR.

| Compound | R1 | R2 | H4R Ki (nM) | H4R EC50 (nM) (GTPγS) |

| 1 (Core) | H | H | 50 | 100 |

| 2 | CH₃ | H | 30 | 75 |

| 3 | H | CH₃ | 150 | 300 |

| 4 | H | C₂H₅ | 400 | >1000 |

| 5 (5-Cl) | H | H | 75 | 150 |

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

-

Compound 2 vs. 1: N-methylation of the side chain amine (R1) leads to a modest increase in both binding affinity and functional potency.

-

Compound 3 vs. 1: Methylation on the carbon of the aminomethyl side chain (R2) is detrimental to activity, likely due to steric hindrance.

-

Compound 4 vs. 1: Elongating the N-alkyl substituent (R1) to an ethyl group further reduces activity, highlighting the sensitivity of this position to steric bulk.

-

Compound 5 vs. 1: Introduction of a chloro group at the 5-position of the triazole ring slightly decreases activity, suggesting that this position may not be optimal for substitution with electron-withdrawing groups.

Conclusion and Future Directions

The (1-methyl-1H-1,2,4-triazol-3-yl)methanamine scaffold represents a promising starting point for the development of novel and selective histamine H4 receptor agonists. This guide has provided a framework for the synthesis and pharmacological evaluation of analogs based on this core structure. A thorough understanding of the SAR, guided by the detailed experimental protocols outlined herein, will be instrumental in the design of next-generation H4R modulators with therapeutic potential for inflammatory and immune diseases.

Future research in this area should focus on:

-

Exploring a wider range of substitutions on the triazole ring and the aminomethyl side chain to further refine the SAR.

-

Utilizing computational modeling and structural biology to gain deeper insights into the ligand-receptor interactions and guide rational drug design.[4]

-

Evaluating the in vivo efficacy of promising analogs in animal models of inflammatory diseases.

-

Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

By systematically applying the principles and methodologies described in this guide, researchers can contribute to the advancement of our understanding of H4 receptor pharmacology and the development of new therapies for a variety of human diseases.

References

-

Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. Synlett, 26(03), 404-407. [Link]

-

Kim, H., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications, 14(1), 6614. [Link]

-

Guo, W., et al. (2021). A Metal- and Oxidant-Free Three-Component Desulfurization and Deamination Condensation of Amidines, Isothiocyanates, and Hydrazines for the Synthesis of 1H-1,2,4-Triazol-3-amines. The Journal of Organic Chemistry, 86(24), 17244–17248. [Link]

-

Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221. [Link]

-

Hofstra, C. L., et al. (2003). Histamine H4 Receptor Mediates Chemotaxis and Calcium Mobilization of Mast Cells. SciSpace. [Link]

-

Zaczyńska, E., et al. (2021). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. Molecules, 26(11), 3323. [Link]

-

Leurs, R., et al. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 157(1), 14-23. [Link]

-

GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. GenScript. [Link]

-

Gever, J. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 75(18), 6047-6050. [Link]

-

de Graaf, C., et al. (2012). Mapping histamine H4 receptor–ligand binding modes. MedChemComm, 3(11), 1350-1354. [Link]

-

Khomenko, D. M., et al. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(3), 578-587. [Link]

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

-

Thurmond, R. L., et al. (2014). Pharmacological characterization of oxime agonists of the histamine H4 receptor. ResearchGate. [Link]

-

Reddy, T. J., et al. (2014). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. ResearchGate. [Link]

-

Smits, R. A., et al. (2011). Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity. Journal of Medicinal Chemistry, 54(6), 1847-1857. [Link]

-

Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole. Organic Syntheses Procedure. [Link]

-

Jones, S., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Molecules, 27(15), 4991. [Link]

-

ResearchGate. (n.d.). Synthetic route to the preparation of the 1,2,4-triazole compounds. ResearchGate. [Link]

-

Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940. [Link]

-

Łażewska, D., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. International Journal of Molecular Sciences, 24(10), 8963. [Link]

-

PubChem. (n.d.). (1-methyl-1H-1,2,4-triazol-3-yl)methanamine. PubChem. [Link]

- Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.

-

Eurofins. (n.d.). H4 Human Histamine GPCR GTPgammaS Agonist LeadHunter Assay. Eurofins. [Link]

-

Peachell, P. T., et al. (2018). Histamine H4 receptor mediates chemotaxis of human lung mast cells. European Journal of Pharmacology, 837, 124-130. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986378. [Link]

-

Smits, R. A., et al. (2011). Triazole ligands reveal distinct molecular features that induce histamine H4 receptor affinity and subtly govern H4/H3 subtype selectivity. Journal of Medicinal Chemistry, 54(6), 1847–1857. [Link]

Sources

- 1. Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide to the Biological Activity Screening of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Preamble: Unlocking the Therapeutic Potential of a Novel Triazole Derivative

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with diverse therapeutic applications.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties.[1][3][4][5][6][7][8] This wide-ranging bioactivity makes novel, unexplored 1,2,4-triazole derivatives compelling candidates for drug discovery programs.

This guide focuses on (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride (Molecular Formula: C₄H₉ClN₄), a compound with a currently unpublished biological profile.[9][10] Its structural features—a methylated triazole ring and a methanamine substituent—present unique possibilities for molecular interactions within biological systems. The purpose of this document is to provide a comprehensive, technically robust framework for the systematic screening of this compound's biological activity. We will move beyond a simple listing of assays and delve into the strategic rationale behind a tiered screening cascade, ensuring that the experimental path is both scientifically sound and resource-efficient. This guide is intended for researchers, scientists, and drug development professionals dedicated to the identification and validation of novel therapeutic agents.

Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | (1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | PubChem[9] |

| Molecular Formula | C₄H₉ClN₄ | Biosynth[10] |

| Molecular Weight | 148.59 g/mol | Biosynth[10] |

| CAS Number | 215871-44-6 | Biosynth[10] |

| SMILES | CN1C=NC(=N1)CN.Cl | Biosynth[10] |

Part 1: A Strategic Framework for Biological Activity Screening

A successful screening campaign is not a random walk through a catalog of assays. It is a deliberately phased investigation designed to efficiently identify and characterize biological activity. Our approach is a tiered cascade, beginning with broad, high-throughput methods to cast a wide net for potential activities, and progressively narrowing the focus to more specific, mechanistically informative, and physiologically relevant assays.

The causality behind this tiered approach is rooted in the economics of drug discovery: initial screens should be rapid and cost-effective to quickly identify promising "hits".[11] Subsequent tiers involve more complex and resource-intensive assays, which are justified only for compounds that have shown activity in earlier stages.

Caption: A tiered screening cascade for this compound.

Part 2: Tier 1 - Primary Screening Protocols

The objective of Tier 1 is to broadly and efficiently assess the potential bioactivity of the compound across several key therapeutic areas where triazole derivatives have historically shown promise.[1][5]

Antimicrobial Activity Screening

Rationale: The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents.[7][12] Therefore, initial screening against a panel of clinically relevant microbes is a logical starting point.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Step-by-Step Methodology:

-

Microorganism Preparation:

-

Culture a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include positive controls (microbes in broth without the compound) and negative controls (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Data Analysis:

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible growth.

-

Optionally, use a viability indicator like resazurin to aid in determining the MIC.

-

Data Presentation:

| Microorganism | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |

| S. aureus | >128 | Ciprofloxacin: 1 |

| E. coli | 64 | Ciprofloxacin: 0.5 |

| C. albicans | 32 | Fluconazole: 8 |

| A. fumigatus | >128 | Amphotericin B: 2 |

| (Example data for illustrative purposes) |

Anticancer Cytotoxicity Screening

Rationale: Many 1,2,4-triazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][14][15] A broad screen against a panel of cancer cells is an effective way to identify potential anticancer activity.

Protocol: Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a reliable and widely used method for assessing cell density based on the measurement of cellular protein content. It is a common choice for initial high-throughput screening of potential anticancer compounds.[11]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), MDA-MB-231 (breast), A549 (lung), HCT116 (colon)) in their recommended media.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

-

Cell Fixation and Staining:

-

After the incubation period, fix the cells with trichloroacetic acid (TCA).

-

Wash the plates and stain the fixed cells with 0.4% SRB solution.

-

Wash away the unbound dye.

-

-

Data Analysis:

-

Solubilize the bound dye with a Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Data Presentation:

| Cell Line | Compound GI₅₀ (µM) |

| MCF-7 | 25.5 |

| MDA-MB-231 | 10.2 |

| A549 | >100 |

| HCT116 | 45.8 |

| (Example GI₅₀ - concentration for 50% growth inhibition - data for illustrative purposes) |

Anti-inflammatory Activity Screening

Rationale: Certain 1,2,4-triazole derivatives have shown promise as anti-inflammatory agents by modulating inflammatory pathways.[16] An in vitro model of inflammation can be used to screen for this activity.

Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS) is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO). Inhibition of NO production is a common indicator of anti-inflammatory activity.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

Seed the cells into a 96-well plate and allow them to adhere.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

-

-

Data Analysis:

-

Calculate the percentage of NO production inhibition compared to the LPS-only control.

-

Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Part 3: Tier 2 - Mechanistic Elucidation and Lead Optimization

If a compound shows promising activity ("hits") in Tier 1, the next logical step is to confirm this activity, determine its potency, and begin to investigate its mechanism of action (MoA). Cell-based assays are crucial at this stage as they provide a more physiologically relevant context than biochemical assays.[17][18][19][20]

Caption: Logical workflow for Tier 2 mechanistic studies.

Dose-Response and Potency Determination

For any hits from Tier 1, a full dose-response curve should be generated to accurately determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This involves testing the compound over a wider and more granular concentration range (e.g., 10-point, 3-fold serial dilutions).

Mechanistic Assays for Anticancer Hits

If this compound demonstrates potent and selective anticancer activity, several avenues for MoA investigation can be pursued:

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

-

Apoptosis Induction: Employ assays like Annexin V/Propidium Iodide staining or caspase activity assays to determine if the compound induces programmed cell death.

-

Target-Based Screening: If the chemical structure suggests potential targets (e.g., kinases, tubulin), screen the compound against relevant enzyme or binding assays. For instance, some triazole derivatives are known to inhibit tubulin polymerization.[15]

Mechanistic Assays for Anti-inflammatory Hits

For anti-inflammatory hits, further investigation could include:

-

Cytokine Profiling: Use ELISA or multiplex assays to measure the effect of the compound on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.[16]

-

NF-κB Pathway Analysis: The NF-κB signaling pathway is a central regulator of inflammation. Western blotting for key proteins like phosphorylated IκBα or a reporter gene assay can determine if the compound inhibits this pathway.

Part 4: Tier 3 - In Vivo Model Validation

While in vitro and cell-based assays are essential for initial screening, they cannot fully recapitulate the complex biology of a whole organism.[21] Therefore, promising candidates must eventually be tested in in vivo models.[22][23][24] The choice of model is critically dependent on the observed in vitro activity.

-

For Anticancer Candidates: A murine xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard approach to evaluate in vivo efficacy.

-

For Antimicrobial Candidates: An infection model, where animals are infected with the relevant pathogen and then treated with the compound, can be used to assess its ability to clear the infection.

Key Considerations for In Vivo Studies:

-

Pharmacokinetics (PK): Initial studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound are crucial.

-

Toxicity: A preliminary maximum tolerated dose (MTD) study is necessary to establish a safe dose for efficacy studies.

-

Ethical Considerations: All animal studies must be conducted under approved ethical protocols.

Conclusion and Forward Outlook

This guide provides a structured and scientifically grounded strategy for the initial biological activity screening of this compound. By employing a tiered approach, researchers can efficiently and logically progress from broad, primary screens to more focused mechanistic and in vivo studies. The rich history of the 1,2,4-triazole scaffold in medicine suggests that this novel derivative holds significant potential.[1][5][7] The data generated through this comprehensive screening cascade will be pivotal in determining the therapeutic promise of this compound and guiding its future development.

References

-

PubChem. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

Zheng, W., Thorne, N., & McKew, J. C. (2013). A review for cell-based screening methods in drug discovery. Journal of Biomolecular Screening, 18(10), 1117-1127. [Link]

-

Kaplaushenko, A. et al. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

-

Obach, R. S. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Chemical Research in Toxicology, 26(7), 1109-1119. [Link]

-

Kumar, R., & Kumar, S. (2022). A Pharmacological Update of Triazole Derivative: A Review. Current Organic Synthesis, 19(5), 498-513. [Link]

-

Zon, L. I., & Peterson, R. T. (2005). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Nature Reviews Drug Discovery, 4(1), 35-48. [Link]

-

Van den Driessche, F., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 10(10), 1213. [Link]

-

Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-21. [Link]

-

Piórkowska, E., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. [Link]

-

PubChem. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

IntechOpen. (2022). Triazole Compounds: Recent Advances in Medicinal Research. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

Critical Path Institute. (2024). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. [Link]

-

Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

-

MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

-

Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

-

Asif, M. (2022). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1365-1388. [Link]

-

Royal Society of Chemistry. (2022). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 20(3), 514-527. [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]

-

Bentham Science. (2001). In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. [Link]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

-

PubMed. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. [Link]

-

MDPI. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]

-

Sygnature Discovery. (n.d.). Cell Based Assays Development. [Link]

-

Wiley. (2011). In vivo Models for Drug Discovery. [Link]

-

National Institutes of Health. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

-

Ukrainian Biochemical Journal. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]

-

ResearchGate. (2015). Synthesis of hydrochloride salt of methyl-[1][9][10]triazolo[4,3-a]pyridin-3-ylmethyl-amine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A Pharmacological Update of Triazole Derivative: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine | C4H8N4 | CID 11051830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. miltenyibiotec.com [miltenyibiotec.com]

- 19. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 20. bioagilytix.com [bioagilytix.com]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery [mdpi.com]

- 23. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. wiley.com [wiley.com]

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride theoretical properties

This guide provides an in-depth technical analysis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride , a critical heterocyclic building block in modern medicinal chemistry.[1][2]

CAS Registry Number: 215871-44-6 (HCl salt) | Formula: C₄H₈N₄[1][2][3]·HCl | MW: 148.59 g/mol [1][2][3]

Abstract

This compound is a regiochemically fixed amino-triazole scaffold.[1][2] Unlike unsubstituted 1,2,4-triazoles, which exist as a dynamic equilibrium of tautomers, the N1-methyl group locks the aromatic system, providing a predictable vector for structure-activity relationship (SAR) exploration.[1][2] This guide details its electronic architecture, physicochemical profiling, and strategic utility in fragment-based drug discovery (FBDD).[1][2]

Chemical Architecture & Electronic Properties[1][2]

Structural Integrity and Regiochemistry

The compound consists of a 1,2,4-triazole ring substituted at the N1 position with a methyl group and at the C3 position with an aminomethyl group.[1][2][4]

-

Tautomeric Lock: In unsubstituted triazoles, the proton migrates between N1, N2, and N4.[1][2] Methylation at N1 freezes this equilibrium, distinctively defining the Hydrogen Bond Acceptor (HBA) vector at N2 and N4.[1][2]

-

Basicity Centers:

-

Primary Amine (Exocyclic): The most basic site (

).[1][2] In the hydrochloride salt form, this nitrogen is protonated ( -

Triazole Ring (Endocyclic): The N4 nitrogen is weakly basic (

).[1][2] It remains unprotonated under physiological conditions (pH 7.[1][2]4) but can participate in coordination chemistry or salt bridges in low pH environments.[1][2]

-

Theoretical Electrostatic Potential

Analysis of the electrostatic potential surface (ESP) reveals:

-

Deep Blue Region (Positive): Localized on the ammonium group (

), driving high water solubility and ionic interactions.[1][2] -

Red Region (Negative): Localized on N2 and N4 of the triazole ring.[1][2] N4 is sterically more accessible than N2, making it the primary site for dipole-dipole interactions in a protein binding pocket.[1][2]

Physicochemical Profiling

The following data summarizes the theoretical and experimental physicochemical profile essential for lead optimization.

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight (Free Base) | 112.13 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |

| LogP (Octanol/Water) | -1.1 to -0.8 | Highly hydrophilic; minimal metabolic liability; low BBB permeability unless actively transported.[1][2] |

| Topological Polar Surface Area (TPSA) | ~56 Ų | Favorable for oral bioavailability; suggests good permeability if lipophilicity is increased via coupling.[1][2] |

| H-Bond Donors (HBD) | 3 (Amine + HCl) | High capacity for specific binding interactions.[1][2] |

| H-Bond Acceptors (HBA) | 2 (Ring N2, N4) | Critical for orienting the molecule in the active site.[1][2] |

| Melting Point | >200°C (Decomp.)[1][2] | High lattice energy indicates a stable, non-hygroscopic solid form suitable for CMC.[1][2] |

Protonation State Logic (Graphviz)

The diagram below illustrates the pH-dependent speciation, critical for formulation and assay development.

[1][2]

Synthetic Accessibility & Quality Control

Synthesis of this scaffold requires strict regiocontrol to avoid the formation of the N2-methyl or N4-methyl isomers.[1][2]

Strategic Synthesis Routes

Two primary strategies exist:

-

Alkylation of Triazole (Non-Selective): Methylation of 3-cyanotriazole often yields a mixture of N1 and N2 isomers, requiring difficult chromatographic separation.[1][2]

-

De Novo Cyclization (Selective - Recommended): Condensation of methylhydrazine with an imidate ester.[1][2] This method dictates the position of the methyl group by the nucleophilicity of the hydrazine nitrogens.[1][2]

Recommended Protocol: De Novo Cyclization

-

Reagents: Methylhydrazine, Ethyl 2-ethoxy-2-iminoacetate (or equivalent nitrile derivative).[1][2]

-

Mechanism: The substituted hydrazine attacks the imidate carbon.[1][2] The more nucleophilic nitrogen (N-Me) attacks the electrophile, or steric control directs the cyclization.[1][2]

-

Purification: Recrystallization from Ethanol/HCl is usually sufficient to isolate the pure hydrochloride salt.[1][2]

Impurity Profiling (HPLC/NMR)

-

Regioisomer (N2-Methyl): Detectable by 2D-NMR (HMBC). In the N1-methyl isomer, the methyl protons show a correlation to the C5 carbon.[1][2] In the N2-isomer, the correlation pattern differs due to symmetry.[1][2]

-

Hydrazine Residues: Critical process impurity (genotoxic).[1][2] Must be controlled to <1 ppm.[1][2]

Medicinal Chemistry Applications

Bioisosterism

The (1-methyl-1,2,4-triazol-3-yl) moiety serves as a bioisostere for:

-

Amides: The dipole moment mimics the carbonyl-NH vector.[1][2]

-

Pyridines: Provides a similar H-bond acceptor profile but with higher polarity and lower lipophilicity.[1][2]

-

Carboxylic Acids: The polar tetrazole/triazole motif can mimic the acidity of carboxylates in specific environments (though less acidic).[1][2]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged fragment."[1][2]

-

Vector Growth: The primary amine allows for rapid amide coupling or reductive amination to grow the molecule into hydrophobic pockets.[1][2]

-

Rigidification: The triazole ring acts as a rigid linker, reducing the entropic penalty of binding compared to flexible alkyl chains.[1][2]

Design Workflow (Graphviz)

Experimental Protocols

Analytical Validation: 1H NMR (DMSO-d6)

To validate the identity of the purchased or synthesized material:

-

Prepare Sample: Dissolve 10 mg of the HCl salt in 0.6 mL DMSO-d6.

-

Key Signals:

-

Interpretation: The integration ratio of Ring-H : CH2 : CH3 should be 1 : 2 : 3.[1][2]

Solubility & Stability Testing

-

Aqueous Solubility: Visual saturation method.[1][2] Add water in 10

L increments to 5 mg solid. Expected solubility > 100 mg/mL.[1][2] -

Hygroscopicity: Store at 25°C/80% RH for 24 hours. Measure weight gain. If >2% weight gain, handle in a dry box.[1][2]

References

-

PubChem. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride - Compound Summary.[1][2][5] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

K. T. Potts. The Chemistry of 1,2,4-Triazoles.[2] Chemical Reviews, 1961, 61(2), 87–127.[1][2] (Foundational heterocyclic chemistry).[1][2][4][6][7]

-

Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles. Available at: [Link][1][2]

Sources

- 1. (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | C4H9ClN4 | CID 52988119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride | C3H7ClN4 | CID 12278547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 1H-1,2,4-Triazole-3-methanamine | C3H6N4 | CID 427860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine | C4H8N4 | CID 11051830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Experimental Protocols for (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Document ID: AN-MTMA-2026-01

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the handling, synthesis, purification, and characterization of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride (CAS: 215871-44-6). This compound is a valuable heterocyclic building block, recognized for its utility as a key intermediate in the development of pharmaceutical agents, particularly antifungals, and in agrochemical research.[1] The protocols herein are designed to ensure scientific integrity, reproducibility, and safety. We present a plausible synthetic route, detailed purification methodologies, and robust analytical procedures for quality control. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Compound Identity, Physicochemical Properties, and Safety

Accurate identification and a thorough understanding of a compound's properties and hazards are foundational to its effective and safe use in a research setting.

Physicochemical Data

The key identifiers and computed properties for the title compound and its free base form are summarized below for quick reference.

| Property | This compound | (1-methyl-1H-1,2,4-triazol-3-yl)methanamine (Free Base) |

| CAS Number | 215871-44-6[2] | 785760-73-8[3] |

| Molecular Formula | C₄H₉ClN₄[2] | C₄H₈N₄[3] |

| Molecular Weight | 148.59 g/mol [2] | 112.13 g/mol [3] |

| IUPAC Name | (1-methyl-1H-1,2,4-triazol-3-yl)methanamine;hydrochloride | (1-methyl-1,2,4-triazol-3-yl)methanamine[3] |

| SMILES | CN1C=NC(=N1)CN.Cl[2] | CN1C=NC(=N1)CN[3] |

GHS Hazard Profile and Safety Protocols

While a specific GHS classification for the N-methylated title compound is not universally published, the profile can be reliably inferred from its close structural analog, (1H-1,2,4-triazol-3-yl)methanamine hydrochloride.[4] Prudent laboratory practice dictates treating it with the same level of caution.

| Hazard Class & Category | GHS Hazard Statement | Source(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | [4][5] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | [4][5] |

| STOT SE (Category 3) | H335: May cause respiratory irritation. | [4][5] |

1.2.1 Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] An eyewash station and safety shower must be readily accessible.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with ANSI Z87.1 standards.

-

Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Lab coats must be worn and kept buttoned.

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved particulate respirator may be required.

-

General Hygiene: Avoid breathing dust.[5] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.

1.2.2 Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

Proposed Synthesis Protocol

A definitive, peer-reviewed synthesis for this compound is not prominently available in the literature. Therefore, we present a robust and chemically logical four-stage protocol based on established methodologies for triazole synthesis, N-alkylation, and amine manipulation. This pathway is designed for high yield and purity.

Caption: Proposed four-stage synthetic workflow.

Stage 2.1: Synthesis of tert-butyl ((1H-1,2,4-triazol-3-yl)methyl)carbamate (Precursor)

-

Causality: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the primary amine. Its use prevents unwanted side reactions at the amine nitrogen during the subsequent N-methylation of the triazole ring, ensuring the reaction's specificity.

-

Materials:

-

(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or Sodium Bicarbonate (2.5 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Protocol:

-

Suspend (1H-1,2,4-triazol-3-yl)methanamine hydrochloride in the chosen solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the base (e.g., TEA) to neutralize the hydrochloride and liberate the free amine.

-

Add Boc₂O, either neat or dissolved in a small amount of the solvent, dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up to remove water-soluble salts. The product can be purified by column chromatography or recrystallization.

-

Stage 2.2: N-Methylation of the Protected Triazole

-

Causality: This is the critical step for installing the methyl group onto the triazole ring. The choice of a strong base like sodium hydride (NaH) is to deprotonate the triazole N-H, creating a nucleophilic anion. Methyl iodide serves as the electrophilic source of the methyl group. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this type of reaction. This reaction can produce a mixture of N1 and N2 isomers, which will require careful purification.

-

Materials:

-

tert-butyl ((1H-1,2,4-triazol-3-yl)methyl)carbamate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Protocol:

-

Under an inert atmosphere (Nitrogen or Argon), suspend NaH in anhydrous DMF in a flame-dried flask.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the Boc-protected precursor in anhydrous DMF to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

-

Add methyl iodide dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor by TLC or LC-MS to confirm the consumption of starting material.

-

Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0 °C.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting regioisomers must be separated by column chromatography.

-

Stage 2.3: Amine Deprotection

-

Causality: The Boc group is efficiently cleaved under acidic conditions. Using hydrochloric acid not only removes the protecting group but also sets the stage for the final salt formation in the next step.

-

Materials:

-

tert-butyl ((1-methyl-1H-1,2,4-triazol-3-yl)methyl)carbamate (1.0 eq)

-

4M HCl in 1,4-dioxane or a solution of HCl gas in diethyl ether/isopropanol

-

-

Protocol:

-

Dissolve the purified N-methylated intermediate in a minimal amount of a suitable solvent (e.g., methanol or dioxane).

-

Add the HCl solution and stir at room temperature. Effervescence (isobutylene and CO₂) will be observed.

-

Stir for 1-3 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

-

The product may precipitate out of the solution as the hydrochloride salt.

-

Stage 2.4: Hydrochloride Salt Formation and Isolation

-

Causality: Converting the free amine to its hydrochloride salt often yields a stable, crystalline solid that is easier to handle, weigh, and store than the free base, which may be an oil or have limited stability. This step ensures the final product is in the desired salt form.

-

Materials:

-

Crude (1-methyl-1H-1,2,4-triazol-3-yl)methanamine from the previous step.

-

Diethyl ether or Isopropanol

-

Concentrated HCl or HCl gas

-

-

Protocol:

-

If the product from Stage 2.3 has not already precipitated, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Re-dissolve the residue in a minimal amount of a solvent like isopropanol.

-

Slowly add a solution of HCl (e.g., concentrated HCl or HCl in ether) until the solution is acidic (test with pH paper).

-

The hydrochloride salt will precipitate. The precipitation can be enhanced by adding a non-polar co-solvent like diethyl ether and cooling the mixture.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[8]

-

Purification and Characterization

Rigorous purification and analytical validation are non-negotiable for ensuring the material's suitability for downstream applications.

Caption: Common synthetic transformations of the primary amine.

References

-

Al-Azzawi, A. M., & Al-Rubaie, A. F. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science (JUAPS). Available at: [Link]

-

Khomenko, D. M., et al. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]

-

PubChem. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

Organic Syntheses. Procedure for 4,5-Diiodoimidazole. Available at: [Link]

-

MDPI. 4-(4-(((1H-Benzo[d]t[4][9]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank. Available at: [Link]

-

MySkinRecipes. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine. Available at: [Link]

- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

CF Plus Chemicals. 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride. Available at: [Link]

-

Chem-Space. (1-methyl-1H-1, 2, 4-triazol-3-yl)methanamine, min 98%, 100 mg. Available at: [Link]

Sources

- 1. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine [myskinrecipes.com]

- 2. biosynth.com [biosynth.com]

- 3. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine | C4H8N4 | CID 11051830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride | C3H7ClN4 | CID 12278547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

- 8. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 9. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: JNJ 7777120 as a Selective Chemical Probe for the Histamine H4 Receptor

Senior Application Scientist Note: The initial inquiry concerned (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride. A thorough review of scientific literature revealed that this compound is not an established chemical probe with a well-defined biological target or associated application protocols. To provide a valuable and actionable guide for researchers, we have focused these application notes on a closely related and extensively validated chemical probe: JNJ 7777120 . This potent and selective antagonist of the Histamine H4 Receptor (H4R) is an indispensable tool for elucidating the receptor's role in health and disease.

Introduction: JNJ 7777120 - A Key to Unlocking Histamine H4 Receptor Function

The histamine H4 receptor (H4R) is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] This expression profile implicates the H4R as a critical player in inflammatory and immune responses.[2][3] JNJ 7777120 was the first potent and selective, non-imidazole antagonist developed for the H4R, making it a seminal tool compound in the field.[2][4] Its high affinity and greater than 1000-fold selectivity over other histamine receptor subtypes (H1R, H2R, and H3R) are crucial for specifically interrogating H4R-mediated pathways.[2][5]

These application notes will provide a comprehensive guide for utilizing JNJ 7777120 to investigate H4R signaling and function in both in vitro and in vivo settings.

Physicochemical and Pharmacological Properties of JNJ 7777120

A clear understanding of the probe's characteristics is fundamental to experimental design and data interpretation.

| Property | Value | Reference(s) |

| Chemical Name | 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | |

| Molecular Formula | C₁₄H₁₆ClN₃O | |

| Molecular Weight | 277.75 g/mol | [6] |

| CAS Number | 459168-41-3 | |

| Storage | Store at +4°C | |

| Purity | ≥98% (HPLC) | |

| Binding Affinity (Ki) | 4.5 nM (for human H4R) | [5] |

| Selectivity | >1000-fold over H1, H2, and H3 receptors | [5] |

| Oral Bioavailability | ~30% in rats, 100% in dogs | [5][6] |

| Half-life | ~3 hours in rats and dogs | [5][6] |

Histamine H4 Receptor Signaling Pathway

Activation of the H4R by histamine initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] The βγ subunits of the G protein can also modulate other downstream effectors, including calcium channels.[8] Furthermore, H4R activation is known to induce β-arrestin recruitment.[9][10] JNJ 7777120 acts as an antagonist (or inverse agonist in some systems), blocking these histamine-induced signaling events.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride in Targeted Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride as a potential agent in targeted cancer therapy. This document outlines the scientific rationale for its investigation, its physicochemical properties, and detailed protocols for its evaluation in both in vitro and in vivo settings.

I. Introduction and Scientific Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1][2] Compounds incorporating the 1,2,4-triazole ring have been successfully developed as inhibitors of key enzymes in cancer progression, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and aromatase.[3][4][5] The stability of the triazole ring to metabolic degradation and its capacity to engage in hydrogen bonding make it an attractive pharmacophore for designing targeted therapies.[2]

This compound is a small molecule that features this key 1,2,4-triazole core. While specific biological data for this particular compound is not extensively published, its structural similarity to known kinase inhibitors suggests a high probability of activity against signaling pathways critical for cancer cell proliferation and survival. This document will, therefore, focus on protocols to investigate its potential as a kinase inhibitor, a common mechanism of action for triazole-based anticancer agents.[6]

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its effective use in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 215871-44-6 | Biosynth[7] |

| Molecular Formula | C₄H₉ClN₄ | Biosynth[7] |

| Molecular Weight | 148.59 g/mol | Biosynth[7] |

| Canonical SMILES | CN1C=NC(=N1)CN.Cl | PubChem |

| Solubility | Soluble in water | Inferred from hydrochloride salt form |

II. Postulated Mechanism of Action: Kinase Inhibition

Given the prevalence of 1,2,4-triazole cores in known kinase inhibitors, a primary hypothesis for the anticancer activity of this compound is the inhibition of one or more protein kinases involved in oncogenic signaling pathways. Many triazole derivatives have shown potent inhibitory effects against tyrosine kinases such as c-Kit, RET, FLT3, and c-Met.[3] These kinases are often dysregulated in various cancers and play crucial roles in cell growth, differentiation, and survival.

III. In Vitro Evaluation Protocols

The initial assessment of a potential anticancer compound involves a series of in vitro assays to determine its cytotoxic and mechanistic effects on cancer cells.

A. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., sterile water or PBS).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Cell Cycle Analysis by Flow Cytometry

To understand how the compound affects cell proliferation, cell cycle analysis is performed using flow cytometry with propidium iodide (PI) staining.[11]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[12]

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Apoptosis Detection by Annexin V/PI Staining

This assay determines if the compound induces programmed cell death (apoptosis).[13]

Protocol:

-

Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubation: Incubate for 15 minutes in the dark at room temperature.[14]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

D. Western Blot Analysis of Signaling Pathways

Western blotting is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway.[15]

Protocol:

-

Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK, and a loading control like GAPDH).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

IV. In Vivo Efficacy Evaluation

In vivo studies are crucial for assessing the therapeutic potential of a compound in a living organism.[17]

A. Xenograft Mouse Model of Cancer

This model involves the transplantation of human tumor cells into immunodeficient mice.[18]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19]

-

Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the antitumor efficacy of the compound.

V. Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential targeted therapy for cancer. By systematically assessing its effects on cell viability, cell cycle progression, apoptosis, and key signaling pathways, researchers can elucidate its mechanism of action and determine its therapeutic potential. The successful completion of these studies will provide the necessary data to support further development and potential clinical investigation.

VI. References

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved January 27, 2026, from [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved January 27, 2026, from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Retrieved January 27, 2026, from [Link]

-

Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved January 27, 2026, from [Link]

-

1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience. Retrieved January 27, 2026, from [Link]

-

Overview of drug screening experiments using patient-derived xenograft... ResearchGate. Retrieved January 27, 2026, from [Link]

-

Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. Retrieved January 27, 2026, from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved January 27, 2026, from [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Retrieved January 27, 2026, from [Link]

-

Cell Viability Assays. NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

-